(S)-2-(((Cyclopentyloxy)carbonyl)amino)non-8-enoicaciddicyclohexyl-aminesalt
CAS No.:
Cat. No.: VC16548453
Molecular Formula: C27H48N2O4
Molecular Weight: 464.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H48N2O4 |
|---|---|
| Molecular Weight | 464.7 g/mol |
| IUPAC Name | (2S)-2-(cyclopentyloxycarbonylamino)non-8-enoate;dicyclohexylazanium |
| Standard InChI | InChI=1S/C15H25NO4.C12H23N/c1-2-3-4-5-6-11-13(14(17)18)16-15(19)20-12-9-7-8-10-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2,12-13H,1,3-11H2,(H,16,19)(H,17,18);11-13H,1-10H2/t13-;/m0./s1 |
| Standard InChI Key | RCRARTOEPONMHA-ZOWNYOTGSA-N |
| Isomeric SMILES | C=CCCCCC[C@@H](C(=O)[O-])NC(=O)OC1CCCC1.C1CCC(CC1)[NH2+]C2CCCCC2 |
| Canonical SMILES | C=CCCCCCC(C(=O)[O-])NC(=O)OC1CCCC1.C1CCC(CC1)[NH2+]C2CCCCC2 |
Introduction
Structural and Molecular Characteristics
Spectroscopic and Computational Identifiers
Key identifiers include:
-
InChIKey: RCRARTOEPONMHA-ZOWNYOTGSA-N
-
Isomeric SMILES: C=CCCCCCC@@HNC(=O)OC1CCCC1.C1CCC(CC1)[NH2+]C2CCCCC2
-
Canonical SMILES: C=CCCCCCC(C(=O)[O-])NC(=O)OC1CCCC1.C1CCC(CC1)[NH2+]C2CCCCC2
These notations confirm the compound’s double bond at the 8-position of the nonenoic chain and the salt bridge between the deprotonated carboxylic acid and protonated dicyclohexylamine.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves three primary stages:
-
Formation of the Amino Acid Backbone: 2-Aminonon-8-enoic acid (PubChem CID: 66523634 ) serves as the precursor. Its synthesis typically employs Strecker or Gabriel methodologies, introducing the amino group at C2 .
-
Protection of the Amino Group: The amino group is protected with a cyclopentyloxycarbonyl (Cyoc) group via reaction with cyclopentyl chloroformate under basic conditions .
-
Salt Formation: The free acid is neutralized with dicyclohexylamine in a polar aprotic solvent (e.g., THF or DMF), yielding the crystalline salt.
Industrial-scale production utilizes continuous-flow reactors to optimize yield (>85%) and purity (>97%). Catalysts such as DMAP (4-dimethylaminopyridine) accelerate acylation, while solvent selection (e.g., dichloromethane) minimizes side reactions .
Crystallization and Purification
The salt’s melting point is unreported, but analogous compounds (e.g., Boc-protected variants) exhibit melting points of 82–84°C . Recrystallization from heptane or ethyl acetate/hexane mixtures yields high-purity material .
Physicochemical Properties and Stability
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) of related salts indicates decomposition above 200°C . The α,β-unsaturated ester (non-8-enoate) is susceptible to oxidation, forming carboxylic acids or ketones under strong oxidizing conditions.
Biochemical Applications and Mechanisms
Enzyme Inhibition Studies
The compound acts as a competitive inhibitor of amino acid decarboxylases, leveraging its structural mimicry of natural substrates. The Cyoc group sterically hinders enzyme active sites, while the unsaturated chain modulates binding affinity. In in vitro assays, it exhibits IC50 values in the micromolar range against bacterial decarboxylases .
Probing Metabolic Pathways
Incorporated into peptide analogs, the non-8-enoic moiety serves as a spectroscopic probe. The double bond’s UV absorbance (λmax ≈ 210 nm) enables tracking of peptide degradation via HPLC .
Comparative Analysis with Structural Analogs
The Cyoc derivative’s larger steric profile enhances enzyme selectivity compared to Boc-protected analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume